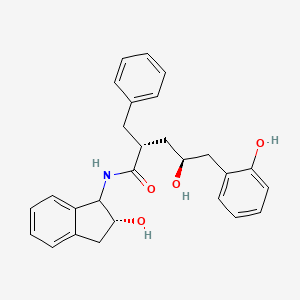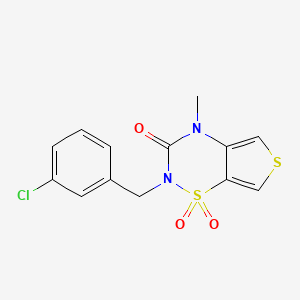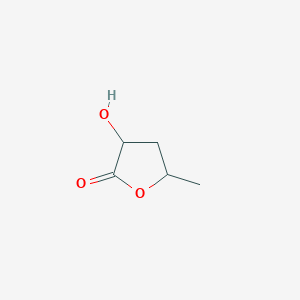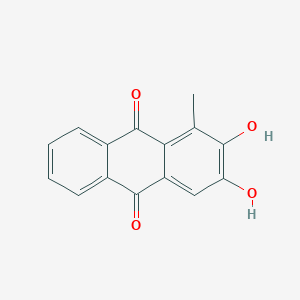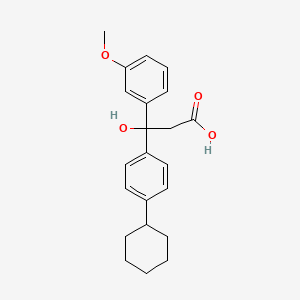
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide is a chemical compound with the molecular formula C₁₂H₃₀NOSi*I and a molecular weight of 359.366 g/mol . This compound is characterized by the presence of a silyl group, a propyl chain, and an ammonium iodide moiety, making it a unique organosilicon compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide typically involves the reaction of (3-(Diethylmethylsilyl)propyl)dimethylamine with 2-iodoethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or cyanide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or silanes.
Substitution: Formation of corresponding halides or cyanides.
Wissenschaftliche Forschungsanwendungen
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and coatings
Wirkmechanismus
The mechanism of action of (3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylolpropionic acid: An organic compound with carboxyl and hydroxy groups, used in the production of polyurethanes.
Diisodecyl phthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide is unique due to its combination of a silyl group and an ammonium iodide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
84584-64-5 |
|---|---|
Molekularformel |
C12H30INOSi |
Molekulargewicht |
359.36 g/mol |
IUPAC-Name |
3-[diethyl(methyl)silyl]propyl-(2-hydroxyethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C12H30NOSi.HI/c1-6-15(5,7-2)12-8-9-13(3,4)10-11-14;/h14H,6-12H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RECWLFRRJSERHM-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



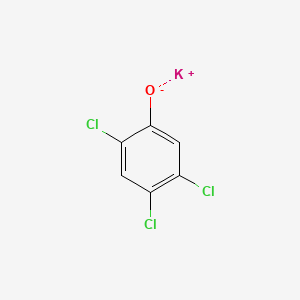
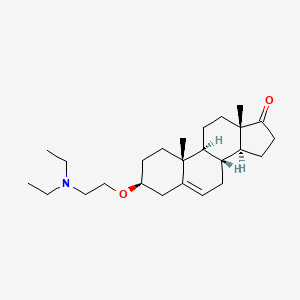
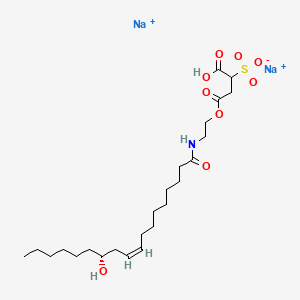
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)



